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Compound of Interest

Compound Name: VPC-14449

Cat. No.: B611711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of VPC-14449, a

potent inhibitor of the Androgen Receptor (AR) DNA-binding domain (DBD), with other key

nuclear receptors. The data presented here is crucial for assessing the selectivity and potential

off-target effects of this compound in preclinical and clinical research.

Quantitative Comparison of Nuclear Receptor
Inhibition
VPC-14449 demonstrates significant selectivity for the Androgen Receptor. The following table

summarizes the inhibitory activity of VPC-14449 against a panel of nuclear receptors, as

determined by luciferase reporter assays.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b611711?utm_src=pdf-interest
https://www.benchchem.com/product/b611711?utm_src=pdf-body
https://www.benchchem.com/product/b611711?utm_src=pdf-body
https://www.benchchem.com/product/b611711?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4176249/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Receptor Target IC50 / Inhibition

Androgen Receptor (AR) Full-length human AR 0.340 µM

Estrogen Receptor (ER) Endogenous ER-α
Inhibition observed at

concentrations > 5 µM

Glucocorticoid Receptor (GR) Transiently expressed GR
No significant inhibition at

concentrations tested

Progesterone Receptor (PR) Transiently expressed PR
No significant inhibition at

concentrations tested

Key Observation: VPC-14449 is a sub-micromolar inhibitor of the Androgen Receptor. Its

inhibitory activity against the Estrogen Receptor is significantly weaker, requiring

concentrations greater than 5 µM to elicit a response. Notably, no significant inhibition of the

Glucocorticoid and Progesterone Receptors was observed, highlighting the compound's

selectivity for the Androgen Receptor.[1]

Experimental Protocols
The following section details the methodologies employed to assess the cross-reactivity of

VPC-14449 with various nuclear receptors.

Nuclear Receptor Activation Assay (Luciferase Reporter
Assay)
This assay quantifies the transcriptional activity of nuclear receptors in the presence of VPC-
14449.

Cell Lines and Culture:

PC-3 (Prostate Cancer) cells: Used for transient transfection of AR, GR, and PR. These cells

are AR-negative, providing a clean background for assessing the activity of exogenously

expressed receptors.

MCF-7 (Breast Cancer) cells: Used to assess the activity of endogenous Estrogen Receptor-

α. These cells contain a stably transfected estrogen-response element-luciferase gene.
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Transfection and Treatment:

PC-3 cells were co-transfected with plasmids encoding the full-length human Androgen

Receptor, Glucocorticoid Receptor, or Progesterone Receptor, along with a luciferase

reporter plasmid containing the appropriate response element (ARR₃tk-luciferase).

Following transfection, cells were treated with a range of concentrations of VPC-14449.

MCF-7 cells were treated with a range of concentrations of VPC-14449.

Appropriate ligands were used to stimulate the transcriptional activity of each receptor.

Control experiments were performed using the vehicle (0.1% DMSO).

Data Analysis:

Luciferase activity was measured as a readout of nuclear receptor transcriptional activity.

The data was normalized to the activity of the vehicle-treated control (defined as 100%

activity).

IC₅₀ values were calculated from dose-response curves.

Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the luciferase reporter assay used to

determine the cross-reactivity of VPC-14449.
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Luciferase assay workflow for nuclear receptor cross-reactivity.

Signaling Pathway Context
VPC-14449 functions by directly targeting the DNA-binding domain (DBD) of the Androgen

Receptor. This mechanism is distinct from many other AR inhibitors that target the ligand-
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binding domain (LBD). The diagram below illustrates the canonical nuclear receptor signaling

pathway and the point of intervention for VPC-14449.
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VPC-14449 inhibits the AR signaling pathway by preventing DNA binding.

In summary, VPC-14449 is a highly selective inhibitor of the Androgen Receptor's DNA-binding

domain. The provided data and protocols support its specificity and provide a framework for

further investigation into its therapeutic potential. The minimal cross-reactivity with other key

nuclear receptors suggests a favorable off-target profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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